 
                            N-Acetyl-S-(2-hydroxyethyl)-L-cysteine, also known as 2-HEMA, is a sulfur-containing compound that is classified as a metabolite of various xenobiotic substances, particularly those with electrophilic properties. It is primarily formed through the metabolic pathways involving glutathione and is commonly detected in human urine as a product of the detoxification processes of chemicals such as ethylene oxide and other related compounds . This compound serves as a significant biomarker for exposure to certain toxic agents.
The synthesis of N-Acetyl-S-(2-hydroxyethyl)-L-cysteine can be achieved through several methods, often involving the acetylation of L-cysteine. One common approach is the reaction of L-cysteine with acetic anhydride in the presence of a base to facilitate the acetylation process. The reaction parameters typically include:
Another method involves the use of electrophilic reagents that can introduce the hydroxyethyl group onto the sulfur atom of cysteine, followed by acetylation .
The molecular structure of N-Acetyl-S-(2-hydroxyethyl)-L-cysteine features a central carbon backbone typical of amino acids, with an acetyl group attached to the nitrogen atom and a hydroxyethyl group attached to the sulfur atom. The molecular formula is C₇H₁₃NO₃S, and its structure can be represented as follows:
The compound exhibits chirality due to the presence of the L-cysteine moiety, which contributes to its biological activity. The stereochemistry plays a crucial role in its interaction with biological systems .
N-Acetyl-S-(2-hydroxyethyl)-L-cysteine participates in various chemical reactions, particularly those involving nucleophilic attack due to its reactive thiol group. It can undergo:
The mechanism of action for N-Acetyl-S-(2-hydroxyethyl)-L-cysteine primarily involves its role as a precursor for glutathione synthesis. By providing cysteine, it facilitates the formation of glutathione, a critical antioxidant that protects cells from oxidative damage. Additionally, it may modulate cellular signaling pathways involved in detoxification processes and inflammation .
Studies have indicated that this compound could inhibit certain inflammatory markers, suggesting potential therapeutic applications in conditions characterized by oxidative stress and inflammation .
N-Acetyl-S-(2-hydroxyethyl)-L-cysteine has several scientific applications:
N-Acetyl-S-(2-hydroxyethyl)-L-cysteine, systematically named (2R)-2-acetamido-3-[(2-hydroxyethyl)sulfanyl]propanoic acid, is a sulfur-containing mercapturic acid derivative with the molecular formula C7H13NO4S and a molecular weight of 207.25 g/mol [1] [8] . It features three key functional groups: a carboxylic acid, a secondary acetamide, and a thioether linkage with a terminal hydroxyl group. This configuration arises from the conjugation of glutathione with electrophilic xenobiotics, followed by enzymatic processing (hydrolysis of glutamate and glycine, and N-acetylation of cysteine) [3] [7].
Table 1: Key Physicochemical Properties
| Property | Value | Conditions/Notes | 
|---|---|---|
| Molecular Weight | 207.25 g/mol | - | 
| Molecular Formula | C7H13NO4S | - | 
| CAS Registry Number | 15060-26-1 | - | 
| Boiling Point | 528.0 ± 50.0°C | At 760 mmHg | 
| Density | 1.324 ± 0.1 g/cm³ | Predicted | 
| Optical Rotation | Dextrorotatory | Specific rotation not reported; configuration derived from L-cysteine precursor [8] | 
| Appearance | White crystalline solid | - | 
| SMILES String | CC(=O)N[C@@H](CSCCO)C(=O)O | Indicates (R)-stereochemistry | 
The compound's InChI Key (NAYOYSKSFGMFOB-LURJTMIESA-N) confirms its stereochemical uniqueness  . The terminal hydroxyl group (pKa ~15) and carboxylic acid (pKa ~3.5) contribute to its amphiphilic character, influencing solubility in polar solvents. The thioether linkage (-S-CH2CH2OH) is chemically stable under physiological conditions but susceptible to strong oxidizing agents  [7].  
N-Acetyl-S-(2-hydroxyethyl)-L-cysteine exhibits chirality at the cysteine α-carbon, resulting in distinct enantiomers. The biologically relevant form is the (2R)-enantiomer (L-configuration), derived exclusively from L-cysteine biosynthetic precursors [8]. The (2S)-enantiomer is theoretically possible but not observed in mammalian metabolic pathways, as glutathione-dependent biotransformation utilizes L-cysteine exclusively [3] [7].
Table 2: Stereochemical and Isomeric Forms
| Isomer Type | Description | Biological Relevance | 
|---|---|---|
| (2R)-Enantiomer | (R)-configuration at C2; derived from L-cysteine. IUPAC: (2R)-2-acetamido-3-[(2-hydroxyethyl)sulfanyl]propanoic acid | Major urinary metabolite in mammals. Substrate for renal transporters [3] [7]. | 
| (2S)-Enantiomer | (S)-configuration at C2. | Not formed in vivo; potential synthetic analog with undefined biological activity. | 
| Structural Isomers | Compounds with identical formulas but different connectivity (e.g., N-Acetyl-S-(1-carbamoyl-2-hydroxyethyl)-L-cysteine, CID 53694941) | Distinct metabolites; not interconvertible with 2-HEMA [5] [6]. | 
Structural isomers like N-Acetyl-S-(2-carbamoyl-2-hydroxyethyl)-L-cysteine (C8H13N2O5S-, CID 145459126) or N-Acetyl-S-(1-carbamoyl-2-hydroxyethyl)-L-cysteine (CID 53694941) exist but represent distinct metabolic products of different xenobiotics (e.g., acrylonitrile derivatives) [2] [5] [6]. These isomers differ in the position of the carbamoyl group relative to the thioether linkage and are not interconvertible with N-Acetyl-S-(2-hydroxyethyl)-L-cysteine.
In biological systems (e.g., urine, blood), N-Acetyl-S-(2-hydroxyethyl)-L-cysteine demonstrates high stability under acidic to neutral conditions, making it a reliable biomarker for human biomonitoring [3] [7]. Its thioether bond is resistant to hydrolysis in urine (pH 4.5–8), but may undergo oxidation to sulfoxides or sulfones under strong oxidative stress or in the presence of metalloenzymes [7].
Key Stability Characteristics:
Analytical Implications:
Stable isotope-labeled analogs (e.g., N-Acetyl-S-(2-hydroxyethyl-d4)-L-cysteine) serve as internal standards in mass spectrometry due to their identical stability and co-elution properties with the native compound. The dicyclohexylammonium salt form (CAS 1331894-57-5) enhances solubility in organic solvents for extraction [10]. In biomonitoring studies, urinary 2-HEMA concentrations remain stable for months when frozen, facilitating large-scale epidemiological analyses [3] [7].
 
                                    
                CAS No.: 2134602-45-0
 
                                    
                CAS No.: 1397-77-9
CAS No.: 11104-40-8
 
                                    
                CAS No.: 64918-85-0
 
                                    
                CAS No.: 591-81-1
CAS No.: 51800-34-1